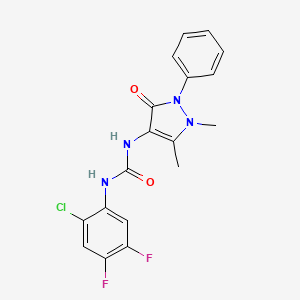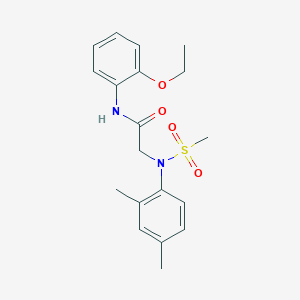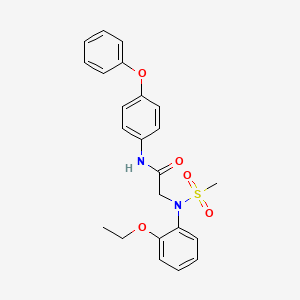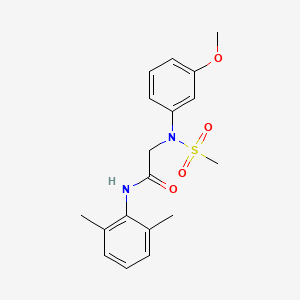![molecular formula C21H26N2O4S B3568803 N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568803.png)
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
Descripción general
Descripción
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, also known as Sunitinib, is a small molecule drug that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in 1998 by Pfizer Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib has gained significant attention in the scientific community due to its potent anticancer properties and its potential applications in various other fields.
Mecanismo De Acción
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide exerts its anticancer effects by inhibiting the activity of several tyrosine kinases, which are involved in tumor growth and angiogenesis. By inhibiting the activity of these kinases, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide blocks the signaling pathways that promote tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, induction of apoptosis, and inhibition of tumor cell proliferation. N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has also been shown to have anti-inflammatory effects and to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has several advantages for use in lab experiments, including its potent anticancer properties, its ability to inhibit multiple tyrosine kinases, and its potential applications in various fields. However, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide also has several limitations, including its high cost, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential applications in other fields, such as cardiovascular diseases and immunology, and the identification of biomarkers that can predict its efficacy in cancer patients.
In conclusion, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide is a small molecule drug that has gained significant attention in the scientific community due to its potent anticancer properties and its potential applications in various other fields. Its mechanism of action involves the inhibition of multiple tyrosine kinases, leading to tumor regression. Although it has several advantages for use in lab experiments, it also has several limitations, and further research is needed to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and immunology. In cancer research, N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth and angiogenesis. N-(4-isopropylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17(2)18-8-10-19(11-9-18)23(16-21(24)22-12-14-27-15-13-22)28(25,26)20-6-4-3-5-7-20/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNFHVAKCIDKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-furyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568723.png)
![N,N'-bis[4-(4-pyridinylmethyl)phenyl]isophthalamide](/img/structure/B3568732.png)
![4-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B3568735.png)
![4-chloro-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3568753.png)

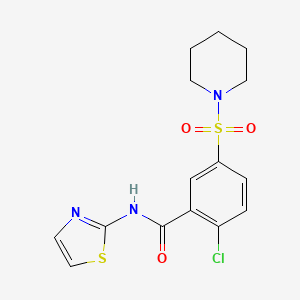
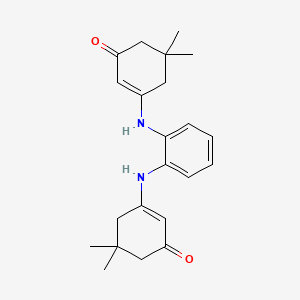
![ethyl 5-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3,3'-bithiophene-4-carboxylate](/img/structure/B3568784.png)
![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3568785.png)
![N-cyclopentyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3568788.png)
